molecular formula C13H23N5O2S B14980645 4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B14980645
M. Wt: 313.42 g/mol
InChI Key: JBPXGRRKCJIXFY-UHFFFAOYSA-N
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Description

4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a chemical compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a piperazine ring substituted with an ethanesulfonyl group and a pyrimidine ring substituted with an ethyl and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common route involves the reaction of N-ethyl-6-methylpyrimidin-2-amine with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and yield of the synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain kinases, thereby affecting signal transduction pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(Ethanesulfonyl)piperazin-1-yl]phenylboronic acid
  • 2-(4-Ethanesulfonyl-piperazin-1-yl)-ethylamine
  • 4-[4-(Ethanesulfonyl)piperazin-1-yl]-N,N-dimethylaniline

Uniqueness

4-[4-(Ethanesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H23N5O2S

Molecular Weight

313.42 g/mol

IUPAC Name

N-ethyl-4-(4-ethylsulfonylpiperazin-1-yl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C13H23N5O2S/c1-4-14-13-15-11(3)10-12(16-13)17-6-8-18(9-7-17)21(19,20)5-2/h10H,4-9H2,1-3H3,(H,14,15,16)

InChI Key

JBPXGRRKCJIXFY-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)CC)C

Origin of Product

United States

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